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Cat. No.: B8057883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of

platelet aggregation. It is clinically used for the treatment of pulmonary arterial hypertension,

severe Raynaud's phenomenon, and other diseases involving vasoconstriction. Iloprost is a

mixture of two diastereomers, the (15S)- and (15R)-isomers. This technical guide focuses

specifically on the chemical structure, properties, and known biological activities of the 15(R)-
Iloprost epimer. While the 15(S) isomer is the more biologically active component,

understanding the characteristics of the 15(R) isomer is crucial for a comprehensive

pharmacological profile of the drug substance.

Chemical Structure and Identification
15(R)-Iloprost is a carbobicyclic compound with a pentanoic acid side chain. Its chemical

structure is closely related to that of naturally occurring prostacyclin, with key modifications that

enhance its chemical stability.

Table 1: Chemical Identifiers for 15(R)-Iloprost
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Identifier Value Source

IUPAC Name

5-[(3aS,4R,5R,6aS)-

hexahydro-5-hydroxy-4-

[(1E,3R)-3-hydroxy-4-methyl-1-

octen-6-ynyl]-2(1H)-

pentalenylidene]-pentanoic

acid

[1]

Molecular Formula C₂₂H₃₂O₄ [2][3]

Molecular Weight 360.49 g/mol [3]

SMILES

CC#CCC(C)--INVALID-LINK-

-/C=C/[C@H]1--INVALID-

LINK--O

[2]

InChI Key
HIFJCPQKFCZDDL-

GAGQTBDJSA-N

CAS Number 85026-51-3

Physicochemical Properties
The physical and chemical properties of 15(R)-Iloprost are important for its formulation and

delivery. While specific data for the 15(R) isomer is limited, the following table summarizes

available information.

Table 2: Physicochemical Properties of 15(R)-Iloprost

Property Value Source

Appearance A solution in methyl acetate

Solubility

Soluble in DMF (25 mg/ml),

DMSO (25 mg/ml), Ethanol (30

mg/ml). Poorly soluble in water

(PBS, pH 7.2: 0.5 mg/ml).

Storage Temperature -20°C
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Biological Activity and Signaling Pathways
Iloprost exerts its biological effects primarily through the activation of the prostacyclin receptor

(IP receptor), a G-protein coupled receptor (GPCR). The binding of Iloprost to the IP receptor

initiates a signaling cascade that leads to its characteristic vasodilatory and anti-platelet effects.

However, there is a significant difference in the biological potency between the 15(S) and 15(R)

isomers.

Prostacyclin Receptor (IP) Signaling
The primary signaling pathway for prostacyclin analogs like Iloprost involves the following

steps:

Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle

cells and platelets.

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme

adenylate cyclase.

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP

activates Protein Kinase A (PKA).

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to:

Vasodilation: In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the

sequestration of intracellular calcium and a decrease in myosin light chain kinase activity,

resulting in smooth muscle relaxation and vasodilation.

Inhibition of Platelet Aggregation: In platelets, PKA activation inhibits platelet activation

and aggregation, contributing to the antithrombotic effects of Iloprost.
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Figure 1: Iloprost Signaling Pathway via the IP Receptor.

Stereoselectivity and Biological Potency
Crucially, the biological activity of Iloprost is highly stereoselective. The 15(S) isomer is

significantly more potent than the 15(R) isomer. This difference is attributed to a less favorable

binding orientation of the 15(R) isomer within the prostacyclin receptor.

Table 3: Comparative Biological Activity of Iloprost Isomers

Parameter 15(S)-Iloprost 15(R)-Iloprost
Fold
Difference

Source

Inhibition of

Collagen-

Induced Platelet

Aggregation

More Potent
20-fold less

potent
20x

Receptor Binding

Affinity (Kd)
13.4 nM 288 nM

~21.5x lower

affinity

Maximal Number

of Binding Sites

(Bmax)

665 fmol/mg

protein

425 fmol/mg

protein
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Experimental Protocols
The following are generalized methodologies for key experiments used to characterize

prostacyclin analogs like 15(R)-Iloprost. Specific parameters may need to be optimized for the

15(R) isomer.

Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for

a ligand.

Methodology:

Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the

prostacyclin receptor (e.g., platelets, HEK293 cells transfected with the IP receptor).

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand

(e.g., [³H]-Iloprost) and varying concentrations of unlabeled 15(R)-Iloprost.

Separation: Separate the bound from the free radioligand by rapid filtration through glass

fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the concentration of 15(R)-Iloprost that inhibits 50% of the specific

binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-

Prusoff equation. A saturation binding experiment, where varying concentrations of the

radioligand are incubated with the membranes, can be used to determine Kd and Bmax

directly.
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Figure 2: General Workflow for a Receptor Binding Assay.

cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cyclic AMP in response to receptor

activation.

Methodology:

Cell Culture: Culture cells expressing the prostacyclin receptor (e.g., vascular smooth

muscle cells, platelets, or a suitable cell line).

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent

cAMP degradation. Then, stimulate the cells with varying concentrations of 15(R)-Iloprost
for a defined period.

Cell Lysis: Lyse the cells to release the intracellular cAMP.
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Quantification: Measure the cAMP concentration in the cell lysates using a competitive

enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay.

Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for cAMP

production.

Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by

various agonists.

Methodology:

Platelet Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from fresh

whole blood.

Incubation: Pre-incubate the platelet suspension with varying concentrations of 15(R)-
Iloprost or a vehicle control.

Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce

aggregation.

Measurement: Monitor the change in light transmission through the platelet suspension over

time using an aggregometer. As platelets aggregate, the light transmission increases.

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of

15(R)-Iloprost and determine the IC₅₀ value.

Conclusion
15(R)-Iloprost, a stereoisomer of the clinically used drug Iloprost, exhibits significantly lower

biological activity compared to its 15(S) counterpart. This is primarily due to its reduced binding

affinity for the prostacyclin receptor. While the 15(S) isomer is the main contributor to the

therapeutic effects of Iloprost, a thorough understanding of the properties and pharmacology of

the 15(R) isomer is essential for a complete characterization of the drug and for the

development of future, more selective prostacyclin analogs. The experimental protocols
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outlined in this guide provide a framework for the further investigation of 15(R)-Iloprost and

other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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